molecular formula C8H6N4O2 B14280988 1-Azido-2-(2-nitroethenyl)benzene CAS No. 154088-86-5

1-Azido-2-(2-nitroethenyl)benzene

Cat. No.: B14280988
CAS No.: 154088-86-5
M. Wt: 190.16 g/mol
InChI Key: KURSSAQLXMHBNN-UHFFFAOYSA-N
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Description

1-Azido-2-(2-nitroethenyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitroethenyl group (-CH=CHNO₂) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(2-nitroethenyl)benzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-nitroethenyl)benzene involves its reactive azido group, which can undergo nucleophilic substitution reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-(2-nitroethenyl)benzene is unique due to the presence of both azido and nitroethenyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .

Properties

CAS No.

154088-86-5

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-azido-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6N4O2/c9-11-10-8-4-2-1-3-7(8)5-6-12(13)14/h1-6H

InChI Key

KURSSAQLXMHBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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